molecular formula C18H21NO3 B1253570 2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol

2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol

Cat. No. B1253570
M. Wt: 299.4 g/mol
InChI Key: NYGNBPLXMNXERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol is a member of isoquinolines.

Scientific Research Applications

Molecular Docking and Therapeutic Potential

2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol derivatives have been synthesized and studied for their potential inhibitory effects on various proteins. These compounds have shown significant interactions with proteins related to inflammation, cancer, retinoic acid, cholesterol esterase, microbial, and parasitic receptors. Their multifunctional properties highlight their potential as lead compounds in therapeutic research, especially in treating cancer and microbial infections (Nair et al., 2014).

Tubulin Polymerization Inhibition

Compounds with the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have been modified to develop novel classes of tubulin-polymerization inhibitors. These have shown substantial in vitro cytotoxic activity, indicating their potential in cancer treatment, particularly in targeting tubulin assembly and disrupting microtubule formation (Wang et al., 2014).

Fluorescent and Colorimetric pH Sensor

A compound based on the aminoquinoline structure, including the 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol, has been developed as a biocompatible fluorescent and colorimetric pH sensor. This sensor's ability to differentiate between normal and cancer cells by pH alteration highlights its potential in biomedical applications, including cancer cell discrimination (Mandal et al., 2018).

PET Imaging Agents

Derivatives of 1,2,3,4-tetrahydroisoquinoline, including carbon-11 labeled variants, have been synthesized as potential positron emission tomography (PET) imaging agents for glioma tumors. Their ability to target specific cancer cells demonstrates their significance in diagnostic imaging and cancer research (Wang et al., 2007).

Zinc Ion Fluorescent Sensor

A fluorescent sensor based on an 8-aminoquinoline structure, incorporating elements like 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol, has been developed for detecting zinc ions. This sensor's high selectivity and sensitivity for Zn2+ ions, coupled with its potential in cell imaging studies, underscore its application in biological and chemical sensing (Pradhan et al., 2015).

properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol

InChI

InChI=1S/C18H21NO3/c1-21-14-4-5-15-13(11-14)7-8-19-16(15)9-12-3-6-18(22-2)17(20)10-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3

InChI Key

NYGNBPLXMNXERU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)CC3=CC(=C(C=C3)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Reactant of Route 2
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Reactant of Route 3
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Reactant of Route 4
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Reactant of Route 5
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Reactant of Route 6
2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol

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